molecular formula C29H28N2O10S2 B13807484 tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate

tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate

Cat. No.: B13807484
M. Wt: 628.7 g/mol
InChI Key: GOYVQHUNKYMQDC-UHFFFAOYSA-N
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Description

This compound is a highly specialized tert-butyl carbamate derivative featuring a spiro xanthene-benzofuran core, a methylsulfonothioyloxy group, and an amino-linked carbonyl moiety. Its structural complexity arises from the fusion of a spirocyclic aromatic system (3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]) with a functionalized propan-2-yl backbone.

Properties

Molecular Formula

C29H28N2O10S2

Molecular Weight

628.7 g/mol

IUPAC Name

tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C29H28N2O10S2/c1-28(2,3)41-27(36)31-22(14-38-43(4,37)42)25(34)30-15-5-8-19-18(11-15)26(35)40-29(19)20-9-6-16(32)12-23(20)39-24-13-17(33)7-10-21(24)29/h5-13,22,32-33H,14H2,1-4H3,(H,30,34)(H,31,36)

InChI Key

GOYVQHUNKYMQDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COS(=O)(=S)C)C(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[1-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate involves multiple steps. The synthetic route typically starts with the preparation of the spiro[2-benzofuran-1,9’-xanthene] core, followed by the introduction of the amino, methylsulfonothioyloxy, and carbamate groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[1-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs within the evidence are tert-butyl carbamate derivatives with fluorophenyl or cyclopropyl substituents ( and ). A detailed comparison is presented below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications
tert-Butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate Not provided Not provided Spiro xanthene-benzofuran, methylsulfonothioyloxy, tert-butyl carbamate, amino carbonyl Fluorescent probes, enzyme inhibitors, drug leads
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate () C₁₄H₁₈FNO₂ 251.3 g/mol Cyclopropyl, 3-fluorophenyl, tert-butyl carbamate Pharmaceutical intermediates, kinase inhibitors
tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate () C₁₄H₁₈FNO₃ 267.3 g/mol 3-fluorophenyl, β-keto carbonyl, tert-butyl carbamate Protease substrates, synthetic building blocks

Key Observations:

Structural Complexity : The target compound’s spirocyclic core distinguishes it from simpler fluorophenyl analogs. This feature may confer unique photophysical properties (e.g., fluorescence) absent in and compounds .

This could enhance interactions with cysteine residues in enzymes .

Molecular Weight : While exact data are unavailable, the target compound’s larger spiro system and additional substituents suggest a significantly higher molecular weight (>500 g/mol) compared to (251.3 g/mol) and 6 (267.3 g/mol) compounds. This may impact solubility and bioavailability.

Synthetic Challenges : The spirocyclic moiety likely requires advanced synthetic strategies, such as palladium-catalyzed cross-coupling or photocyclization, unlike the straightforward alkylation/condensation routes for fluorophenyl analogs .

Research Findings and Methodological Insights

Structural Analysis Tools

The SHELX software suite () is critical for resolving complex crystallographic data, particularly for spirocyclic systems. Its robustness in refining high-resolution structures could elucidate the target compound’s conformational preferences and hydrogen-bonding networks.

Binding Behavior Prediction

Hit Dexter 2.0 () enables rapid assessment of promiscuous binding tendencies. The target compound’s methylsulfonothioyloxy group may increase its risk of non-specific interactions compared to and analogs, necessitating careful selectivity profiling.

Lumping Strategy in Chemical Modeling

highlights the lumping of structurally similar compounds to simplify reaction networks. While the target compound’s uniqueness precludes direct lumping, its tert-butyl carbamate group aligns it with analogs in kinetic studies of carbamate stability or enzymatic cleavage .

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